molecular formula C11H16N2 B1291538 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 303982-14-1

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1291538
CAS No.: 303982-14-1
M. Wt: 176.26 g/mol
InChI Key: ZZPKINJWYKYTAC-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine can be synthesized through several methods. One common approach involves the reduction of 1-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline using a reducing agent such as iron powder in the presence of ammonium chloride in acetic acid . The reaction mixture is typically stirred in an ice bath for several hours before being poured onto ice to precipitate the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma, which plays a role in the regulation of immune responses and cancer cell proliferation . The compound’s effects are mediated through its binding to the ligand-binding domain of the receptor, inhibiting its activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
  • 3-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
  • 7-Hydroxy-1,2,3,4-tetrahydroquinoline

Comparison: 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine, the ethyl group at the nitrogen atom can lead to different steric and electronic effects, potentially altering its interaction with molecular targets. Similarly, the presence of a hydroxy group in 7-hydroxy-1,2,3,4-tetrahydroquinoline can significantly change its chemical properties and reactivity .

Biological Activity

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine (ETQ) is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its potential biological activities. Characterized by its unique bicyclic structure and molecular formula C11H16N2C_{11}H_{16}N_{2}, ETQ exhibits a range of biological properties that make it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The structure of ETQ features an ethyl group attached to the nitrogen atom in the tetrahydroquinoline framework. This substitution may influence its pharmacological profile compared to other tetrahydroquinoline derivatives. The molecular weight of ETQ is approximately 176.26 g/mol, and its SMILES notation is CCN1CCCC2=C1C=C(C=C2)N.

Antimicrobial Activity

ETQ has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant activity against various bacterial strains, similar to other tetrahydroquinoline derivatives. The specific mechanisms through which ETQ exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Research indicates that ETQ may possess neuroprotective properties, potentially making it beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress has been highlighted in several studies. For instance, compounds in the tetrahydroquinoline series have shown promise in inhibiting nitric oxide synthase (nNOS), which is implicated in neuroinflammation .

Anticancer Potential

The anticancer activity of ETQ has also been explored. Studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The compound's structural similarities to known anticancer agents suggest that it may interact with cellular signaling pathways that regulate cell growth and survival .

The biological activity of ETQ is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : ETQ has been shown to selectively inhibit nNOS over other isoforms like eNOS and iNOS, suggesting a targeted approach in modulating nitric oxide levels in cells .
  • Receptor Modulation : As a ligand, ETQ may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
  • Antioxidative Properties : The compound may reduce oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses .

Comparative Analysis with Related Compounds

A comparison table highlights the biological activities of ETQ relative to other tetrahydroquinoline derivatives:

Compound NameMolecular FormulaBiological Activity
This compoundC11H16N2Antimicrobial, Neuroprotective, Anticancer
1-Methyl-1,2,3,4-tetrahydroquinolineC11H15NAntimicrobial
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolineC14H17NAntitumor
6-Methyl-1,2,3,4-tetrahydroquinolineC11H15NAntioxidant

This table illustrates how structural variations can lead to differing biological activities among similar compounds.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of ETQ and related compounds:

  • Synthesis and Evaluation : A study synthesized various tetrahydroquinoline derivatives and assessed their biological activities. Among them, ETQ exhibited potent nNOS inhibition with selectivity over eNOS and iNOS .
  • Neuroprotection Assessment : In vitro studies demonstrated that ETQ could protect neuronal cells from oxidative damage induced by neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Anticancer Studies : In cancer cell line assays, ETQ showed significant cytotoxic effects against several types of cancer cells through apoptosis induction mechanisms .

Properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPKINJWYKYTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627758
Record name 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303982-14-1
Record name 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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